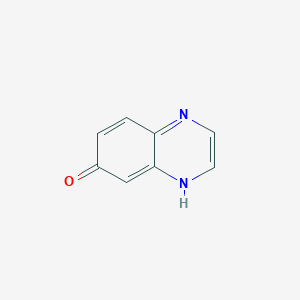
壬烷-1-磺酸钠
描述
Sodium Nonane-1-sulfonate (SN1S) is a sulfonated aliphatic carboxylic acid and a member of the family of nonanoic acids. It is a white crystalline solid that is soluble in water, ethanol, and methanol and is used in a variety of applications including laboratory research, industrial processes, and pharmaceuticals. SN1S is a versatile compound that has many beneficial properties, including its ability to act as a surfactant, emulsifier, and solubilizer. It has also been used as a corrosion inhibitor, antifoaming agent, and in the synthesis of other compounds. This article will discuss the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for SN1S.
科学研究应用
安全和危害
未来方向
作用机制
Target of Action
Sodium Nonane-1-sulfonate, also known as Sodium 1-nonanesulfonate, is primarily used as an ion-pair reagent . Its main targets are histidines, which are essential amino acids in the human body . It plays a crucial role in the separation of histidines using the High-Performance Liquid Chromatography (HPLC) technique .
Mode of Action
The compound interacts with its targets (histidines) through ion-pairing . This interaction facilitates the separation of histidines in the HPLC process . The exact molecular mechanism of this interaction is complex and depends on the specific conditions of the HPLC process.
Biochemical Pathways
The biochemical pathways affected by Sodium Nonane-1-sulfonate are primarily related to the metabolism of histidines . By facilitating the separation of histidines, the compound can influence various biochemical processes that involve these amino acids.
Result of Action
The primary result of Sodium Nonane-1-sulfonate’s action is the effective separation of histidines in the HPLC process . This can facilitate the study of these amino acids and their roles in various biological processes. It has also been used to study the relationship between circulating lipoprotein phospholipase A2 levels and coronary plaque volume .
生化分析
Biochemical Properties
Sodium Nonane-1-sulfonate plays a significant role in biochemical reactions, particularly in the separation and analysis of biomolecules. It is used as an ion-pair reagent in HPLC to separate histidines and other amino acids. The compound interacts with enzymes such as lipoprotein phospholipase A2, influencing its activity and aiding in the study of coronary plaque volume . Additionally, Sodium Nonane-1-sulfonate is used in capillary zone electrophoresis (CZE) as an indirect UV detection buffer, highlighting its versatility in biochemical applications .
Cellular Effects
Sodium Nonane-1-sulfonate affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in separating biomolecules allows researchers to study the effects of different substances on cellular processes more effectively. Sodium Nonane-1-sulfonate’s interaction with lipoprotein phospholipase A2, for example, provides insights into its impact on cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, Sodium Nonane-1-sulfonate exerts its effects through binding interactions with biomolecules. It acts as an ion-pair reagent, facilitating the separation of charged molecules in HPLC. This interaction is crucial for the accurate analysis of biomolecules, as it enhances the resolution and sensitivity of the separation process. Sodium Nonane-1-sulfonate’s ability to interact with enzymes like lipoprotein phospholipase A2 further underscores its importance in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium Nonane-1-sulfonate can change over time. The compound is known for its stability, making it a reliable reagent for long-term studies. Its effectiveness may degrade over extended periods, potentially impacting the accuracy of experimental results. Researchers must consider the temporal effects of Sodium Nonane-1-sulfonate when designing experiments to ensure consistent and reliable outcomes .
Dosage Effects in Animal Models
The effects of Sodium Nonane-1-sulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal impact on cellular function, while higher doses could lead to toxic or adverse effects. Researchers have observed threshold effects, where the compound’s influence on cellular processes becomes more pronounced at specific concentrations. Understanding the dosage effects of Sodium Nonane-1-sulfonate is crucial for its safe and effective use in biochemical research .
Metabolic Pathways
Sodium Nonane-1-sulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular function. The compound’s role in ion-pair chromatography highlights its importance in studying metabolic flux and metabolite levels. By facilitating the separation of biomolecules, Sodium Nonane-1-sulfonate enables researchers to investigate the intricate details of metabolic pathways and their regulation .
Transport and Distribution
Within cells and tissues, Sodium Nonane-1-sulfonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution of Sodium Nonane-1-sulfonate is essential for optimizing its use in biochemical experiments .
Subcellular Localization
Sodium Nonane-1-sulfonate’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s effectiveness in separating biomolecules and studying cellular processes. Researchers must consider the subcellular localization of Sodium Nonane-1-sulfonate to fully understand its biochemical properties and applications .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Sodium Nonane-1-sulfonate can be achieved through sulfonation of nonane-1-ol followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Nonane-1-ol", "Sulfur trioxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Nonane-1-ol is reacted with sulfur trioxide to form nonane-1-sulfonic acid.", "The nonane-1-sulfonic acid is then neutralized with sodium hydroxide to form Sodium Nonane-1-sulfonate.", "The reaction is carried out in water at a controlled temperature and pH to ensure complete conversion and purity of the final product." ] } | |
| 35192-74-6 | |
分子式 |
C9H20NaO3S |
分子量 |
231.31 g/mol |
IUPAC 名称 |
sodium;nonane-1-sulfonate |
InChI |
InChI=1S/C9H20O3S.Na/c1-2-3-4-5-6-7-8-9-13(10,11)12;/h2-9H2,1H3,(H,10,11,12); |
InChI 键 |
TVLXYUPYNWALAQ-UHFFFAOYSA-N |
手性 SMILES |
CCCCCCCCCS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCS(=O)(=O)O.[Na] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


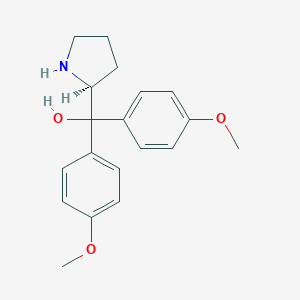
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)
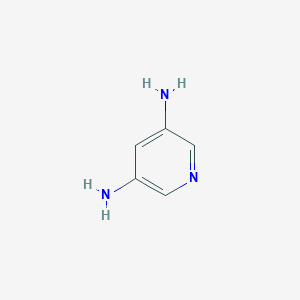
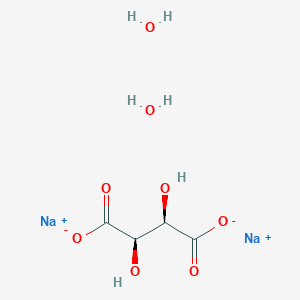
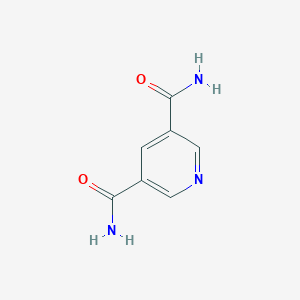

![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)
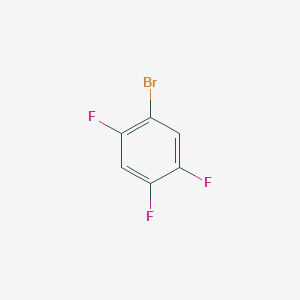
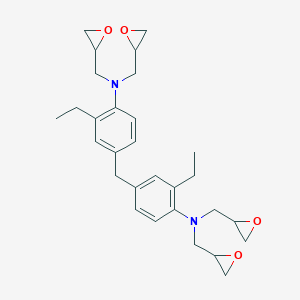

![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)

